Cas no 14160-94-2 (4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde)
4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde
- 4-Chloro-6-(methylamino)-5-pyrimidinecarbaldehyde
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- Inchi: 1S/C6H6ClN3O/c1-8-6-4(2-11)5(7)9-3-10-6/h2-3H,1H3,(H,8,9,10)
- InChI Key: BCMOVOOMPUFQKV-UHFFFAOYSA-N
- SMILES: ClC1=C(C=O)C(=NC=N1)NC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR303333-500mg |
4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde |
14160-94-2 | 500mg |
£125.00 | 2024-05-25 | ||
| Apollo Scientific | OR303333-1g |
4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde |
14160-94-2 | 1g |
£168.00 | 2024-05-25 | ||
| Chemenu | CM458592-1g |
4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde |
14160-94-2 | 95%+ | 1g |
$248 | 2023-02-02 | |
| Chemenu | CM458592-5g |
4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde |
14160-94-2 | 95%+ | 5g |
$668 | 2023-02-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1395047-500mg |
4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde |
14160-94-2 | 95% | 500mg |
¥552 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1395047-1g |
4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde |
14160-94-2 | 95% | 1g |
¥900 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1395047-100mg |
4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde |
14160-94-2 | 95% | 100mg |
¥251 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1395047-250mg |
4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde |
14160-94-2 | 95% | 250mg |
¥420 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1395047-5g |
4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde |
14160-94-2 | 95% | 5g |
¥2604 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1395047-10g |
4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde |
14160-94-2 | 95% | 10g |
¥4590 | 2023-04-15 |
4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde Related Literature
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde
Recent Advances in the Study of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde (CAS: 14160-94-2)
The compound 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde (CAS: 14160-94-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This pyrimidine derivative serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting kinase inhibitors and antiviral agents. Recent studies have explored its reactivity, structural modifications, and biological activities, shedding light on its versatility in pharmaceutical applications.
One of the most notable advancements in the study of this compound is its role in the synthesis of novel kinase inhibitors. Researchers have demonstrated that 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde can be efficiently transformed into pyrimidine-based scaffolds that exhibit potent inhibitory activity against specific kinases involved in cancer progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its use in the development of selective CDK4/6 inhibitors, which are crucial for treating breast cancer and other malignancies. The study reported that derivatives of this compound showed improved selectivity and reduced off-target effects compared to existing inhibitors.
In addition to its applications in oncology, recent research has explored the antiviral potential of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde. A 2024 study in Antiviral Research demonstrated that this compound could serve as a precursor for the synthesis of broad-spectrum antiviral agents. The researchers synthesized a series of derivatives and evaluated their efficacy against RNA viruses, including SARS-CoV-2 and influenza. The results indicated that certain modifications to the pyrimidine core enhanced antiviral activity while maintaining low cytotoxicity, suggesting its promise as a lead compound for further optimization.
From a synthetic chemistry perspective, advancements in the efficient and scalable production of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde have also been reported. A recent publication in Organic Process Research & Development detailed a novel catalytic method for its synthesis, which significantly improved yield and reduced waste generation. This methodological innovation is expected to facilitate its broader use in industrial and academic settings, enabling more rapid exploration of its derivatives.
Despite these promising developments, challenges remain in fully harnessing the potential of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde. Issues such as solubility, stability, and bioavailability of its derivatives need to be addressed to translate laboratory findings into clinically viable therapeutics. Future research directions may include structural optimization to enhance pharmacokinetic properties and the exploration of combination therapies to overcome resistance mechanisms in target diseases.
In conclusion, 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde (CAS: 14160-94-2) continues to be a valuable scaffold in medicinal chemistry, with recent studies highlighting its diverse applications in kinase inhibition and antiviral therapy. Ongoing research efforts are expected to further elucidate its potential and pave the way for the development of next-generation therapeutics.
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